molecular formula C23H19NO3 B11328109 3-(4-methylphenyl)-1-oxo-N-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

3-(4-methylphenyl)-1-oxo-N-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11328109
M. Wt: 357.4 g/mol
InChI Key: VLGJFICWCYGVSV-UHFFFAOYSA-N
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Description

3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a benzopyran ring system, which is fused with a phenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE can be achieved through several synthetic routes. One common method involves the condensation of 4-methylbenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the intermediate chalcone. This intermediate is then subjected to cyclization under acidic conditions to yield the benzopyran ring system.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzopyran derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA .

Comparison with Similar Compounds

Similar Compounds

    3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE: shares structural similarities with other benzopyran derivatives, such as:

Uniqueness

The uniqueness of 3-(4-METHYLPHENYL)-1-OXO-N-PHENYL-3,4-DIHYDRO-1H-2-BENZOPYRAN-6-CARBOXAMIDE lies in its specific substitution pattern and the presence of the carboxamide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C23H19NO3

Molecular Weight

357.4 g/mol

IUPAC Name

3-(4-methylphenyl)-1-oxo-N-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C23H19NO3/c1-15-7-9-16(10-8-15)21-14-18-13-17(11-12-20(18)23(26)27-21)22(25)24-19-5-3-2-4-6-19/h2-13,21H,14H2,1H3,(H,24,25)

InChI Key

VLGJFICWCYGVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC3=C(C=CC(=C3)C(=O)NC4=CC=CC=C4)C(=O)O2

Origin of Product

United States

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